molecular formula C8H6BrFO2 B2796863 3-Bromo-2-fluoro-6-methyl-benzoic acid CAS No. 1427433-22-4

3-Bromo-2-fluoro-6-methyl-benzoic acid

Cat. No.: B2796863
CAS No.: 1427433-22-4
M. Wt: 233.036
InChI Key: UWEYXKANOPMPLE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methyl-benzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-methyl-benzoic acid typically involves the bromination of 2-fluoro-6-methylbenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process can be summarized as follows:

    Starting Material: 2-Fluoro-6-methylbenzoic acid.

    Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).

    Solvent: Acetic acid or chloroform.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-methyl-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include reduced benzoic acid derivatives.

Scientific Research Applications

3-Bromo-2-fluoro-6-methyl-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-methyl-benzoic acid depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Similar structure but lacks the fluorine atom.

    2-Fluoro-6-methylbenzoic acid: Similar structure but lacks the bromine atom.

    3-Bromo-6-fluoro-2-methylbenzoic acid: Similar structure with different substitution patterns.

Uniqueness

3-Bromo-2-fluoro-6-methyl-benzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEYXKANOPMPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427433-22-4
Record name 3-bromo-2-fluoro-6-methyl-benzoic acid
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